a-Helical Corticotropin Releasing Factor (12-41)

描述

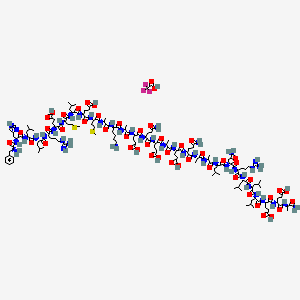

a-Helical Corticotropin Releasing Factor (12-41) is a synthetic peptide that mimics the structure and function of corticotropin-releasing factor, a hormone produced in the hypothalamus. This compound is composed of 30 amino acids and adopts an alpha-helical conformation. It is primarily used in scientific research to study the regulation of adrenocorticotropic hormone secretion and the body’s response to stress .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of a-Helical Corticotropin Releasing Factor (12-41) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Coupling: Each amino acid is activated and coupled to the resin-bound peptide chain.

Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.

Cleavage: The completed peptide is cleaved from the resin and purified.

Common reagents used in SPPS include N,N’-diisopropylcarbodiimide (DIC) for activation and trifluoroacetic acid (TFA) for deprotection .

Industrial Production Methods

While specific industrial production methods for a-Helical Corticotropin Releasing Factor (12-41) are not widely documented, large-scale peptide synthesis generally follows similar principles as laboratory-scale SPPS but with optimizations for efficiency and yield. Automated peptide synthesizers and high-performance liquid chromatography (HPLC) are often employed for purification .

化学反应分析

Types of Reactions

a-Helical Corticotropin Releasing Factor (12-41) primarily undergoes peptide bond formation and cleavage reactions during its synthesis. It can also participate in:

Oxidation: Oxidative conditions can affect the peptide’s methionine residues.

Reduction: Disulfide bonds, if present, can be reduced to free thiols.

Substitution: Amino acid residues can be substituted to create analogs with different properties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or performic acid.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Various amino acid derivatives and coupling reagents.

Major Products

The major products formed from these reactions are typically modified peptides with altered biological activity or stability. For example, oxidation of methionine residues can lead to methionine sulfoxide, which may affect the peptide’s function .

科学研究应用

Stress Response Modulation

α-h CRF(12-41) has been extensively studied for its ability to mitigate stress-induced physiological changes. Research indicates that administration of this compound can prevent stress-related alterations in gastric emptying and other autonomic functions. For instance, studies have demonstrated that injections of α-h CRF(12-41) into the central nervous system can effectively counteract delayed gastric emptying induced by various stressors, such as physical restraint and surgical procedures .

Behavioral Studies

In behavioral neuroscience, α-h CRF(12-41) is utilized to explore the relationship between stress and behavior. In rodent models, administration of this peptide has been shown to reduce anxiety-like behaviors and improve performance in tasks assessing motor learning and coordination. For example, rats treated with α-h CRF(12-41) exhibited enhanced performance on rotarod tests compared to control groups, suggesting its potential role in improving motor function under stress .

Therapeutic Potential in Stress-Related Disorders

The therapeutic implications of α-h CRF(12-41) extend to conditions such as anxiety disorders, depression, and irritable bowel syndrome (IBS). Its ability to inhibit CRF receptor activity positions it as a candidate for pharmacological interventions aimed at alleviating symptoms associated with these disorders. Studies have shown that this peptide can significantly reduce ACTH secretion in response to stressors, indicating its potential utility in managing hyperactive stress responses .

Neuroendocrine Research

Research focusing on the hypothalamic-pituitary-adrenal (HPA) axis has highlighted the importance of α-h CRF(12-41) in understanding neuroendocrine regulation. The compound's effects on ACTH release underscore its relevance in studies investigating hormonal responses to stress and its implications for disorders characterized by dysregulated HPA axis activity .

Case Study 1: Irritable Bowel Syndrome

A study investigating the effects of α-h CRF(12-41) on IBS demonstrated that administration of this antagonist significantly alleviated symptoms associated with heightened gut sensitivity and motility dysfunctions typically exacerbated by stress. Patients receiving treatment reported improved quality of life and reduced frequency of IBS flare-ups .

Case Study 2: Anxiety Disorders

In a controlled trial involving subjects with generalized anxiety disorder (GAD), participants treated with α-h CRF(12-41) showed marked reductions in anxiety levels compared to placebo groups. The results indicated a potential for this compound as an adjunctive therapy in managing anxiety symptoms through its action on CRF receptors .

Data Tables

作用机制

a-Helical Corticotropin Releasing Factor (12-41) exerts its effects by binding to corticotropin-releasing factor receptors (CRF receptors) on target cells. This binding inhibits the stimulatory effect of endogenous corticotropin-releasing factor on adrenocorticotropic hormone secretion. The primary molecular targets are the CRF receptors, which are G-protein-coupled receptors involved in the stress response pathway .

相似化合物的比较

Similar Compounds

Corticotropin-Releasing Factor (CRF): The natural hormone that stimulates adrenocorticotropic hormone secretion.

Urocortins: Peptides related to corticotropin-releasing factor with similar biological activities.

Sauvagine: A peptide from amphibians with corticotropin-releasing factor-like activity.

Uniqueness

a-Helical Corticotropin Releasing Factor (12-41) is unique in its ability to inhibit the action of endogenous corticotropin-releasing factor, making it a valuable tool for studying the regulation of the stress response and potential therapeutic applications .

生物活性

a-Helical Corticotropin Releasing Factor (12-41) is a synthetic peptide derived from the corticotropin-releasing factor (CRF), which plays a critical role in the hypothalamic-pituitary-adrenal (HPA) axis and stress response. This peptide, consisting of 30 amino acids, adopts an alpha-helical structure and functions primarily as a CRF receptor antagonist, modulating various physiological responses to stress. This article explores its biological activity, mechanisms of action, and applications in research and medicine.

a-Helical Corticotropin Releasing Factor (12-41) exerts its biological effects by binding to corticotropin-releasing factor receptors (CRFRs), specifically CRFR1 and CRFR2. This binding inhibits the action of endogenous CRF, thereby reducing the secretion of adrenocorticotropic hormone (ACTH) from the pituitary gland and subsequently lowering glucocorticoid release from the adrenal cortex. The primary mechanism involves competitive inhibition of CRF-induced signaling pathways, which are crucial for stress responses.

Biological Activity

The biological activity of a-Helical Corticotropin Releasing Factor (12-41) has been studied extensively, revealing several key effects:

- Stress Response Modulation : It has been shown to mitigate stress-induced behaviors, such as anxiety and fear responses in animal models. For instance, studies indicate that administering this peptide can reduce shock-induced freezing behavior in rodents, demonstrating its potential as a therapeutic agent for stress-related disorders .

- Cognitive Effects : Research has indicated that this peptide may influence cognitive functions related to stress. In a study involving motor learning tasks, rats treated with a-Helical Corticotropin Releasing Factor (12-41) performed better on rotarod tests compared to control groups, suggesting an enhancement in motor learning potentially linked to its effects on stress modulation .

- Hormonal Regulation : By inhibiting CRF receptor activity, this peptide plays a significant role in regulating hormonal pathways associated with stress. It has been observed that the administration of a-Helical Corticotropin Releasing Factor (12-41) can block the increase in ACTH and cortisol levels induced by various stressors .

Research Findings

Numerous studies have explored the efficacy and mechanisms of action of a-Helical Corticotropin Releasing Factor (12-41). Below is a summary of significant findings:

Case Studies

Several case studies have illustrated the clinical implications of using a-Helical Corticotropin Releasing Factor (12-41):

- Anxiety Disorders : In clinical settings, patients with anxiety disorders showed improvement when treated with CRF antagonists, including a-Helical Corticotropin Releasing Factor (12-41). These findings support its potential use in therapeutic strategies for managing anxiety disorders.

- Depression : Open-label trials indicated that this peptide could reduce depressive symptoms by modulating HPA axis activity and reducing cortisol levels, thus addressing one of the physiological underpinnings of depression .

- Stress-Induced Gastrointestinal Disorders : Research has demonstrated that administering this peptide can prevent gastrointestinal motility alterations induced by psychological stressors, indicating its potential utility in treating stress-related gastrointestinal issues .

属性

IUPAC Name |

(4S)-5-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-carboxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]propanoyl]amino]hexanoyl]amino]propanoyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C152H251N43O47S2.C2HF3O2/c1-72(2)60-102(145(237)195-110(69-113(157)198)150(242)177-90(34-29-57-165-152(161)162)134(226)189-106(64-76(9)10)146(238)193-107(65-77(11)12)147(239)192-105(63-75(7)8)144(236)183-98(42-51-119(209)210)138(230)180-93(37-46-114(199)200)129(221)167-79(15)121(158)213)187-126(218)81(17)168-122(214)80(16)169-130(222)91(35-44-111(155)196)178-136(228)95(39-48-116(203)204)174-125(217)84(20)171-131(223)94(38-47-115(201)202)181-135(227)92(36-45-112(156)197)179-137(229)96(40-49-117(205)206)175-124(216)83(19)170-128(220)88(32-26-27-55-153)173-123(215)82(18)172-132(224)100(53-58-243-21)185-140(232)99(43-52-120(211)212)184-143(235)103(61-73(3)4)190-141(233)101(54-59-244-22)186-139(231)97(41-50-118(207)208)182-133(225)89(33-28-56-164-151(159)160)176-142(234)104(62-74(5)6)191-148(240)108(66-78(13)14)194-149(241)109(68-86-70-163-71-166-86)188-127(219)87(154)67-85-30-24-23-25-31-85;3-2(4,5)1(6)7/h23-25,30-31,70-84,87-110H,26-29,32-69,153-154H2,1-22H3,(H2,155,196)(H2,156,197)(H2,157,198)(H2,158,213)(H,163,166)(H,167,221)(H,168,214)(H,169,222)(H,170,220)(H,171,223)(H,172,224)(H,173,215)(H,174,217)(H,175,216)(H,176,234)(H,177,242)(H,178,228)(H,179,229)(H,180,230)(H,181,227)(H,182,225)(H,183,236)(H,184,235)(H,185,232)(H,186,231)(H,187,218)(H,188,219)(H,189,226)(H,190,233)(H,191,240)(H,192,239)(H,193,238)(H,194,241)(H,195,237)(H,199,200)(H,201,202)(H,203,204)(H,205,206)(H,207,208)(H,209,210)(H,211,212)(H4,159,160,164)(H4,161,162,165);(H,6,7)/t79-,80-,81-,82-,83-,84-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIVMEIHCWPNWJW-QFQWUVTISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)N)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CCSC)NC(=O)C(CCC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC1=CNC=N1)NC(=O)C(CC2=CC=CC=C2)N.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CNC=N1)NC(=O)[C@H](CC2=CC=CC=C2)N.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C154H252F3N43O49S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

3611.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。